Docetaxel-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C43H53NO14 |

|---|---|

Poids moléculaire |

812.9 g/mol |

Nom IUPAC |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] 2,3,4,5,6-pentadeuteriobenzoate |

InChI |

InChI=1S/C43H53NO14/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52)/t26-,27-,28+,30-,31+,32+,33-,35-,41+,42-,43+/m0/s1/i10D,13D,14D,17D,18D |

Clé InChI |

ZDZOTLJHXYCWBA-ZBDFFNEWSA-N |

SMILES isomérique |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)O[C@H]2[C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C5=C([C@H](C[C@@]2(C5(C)C)O)OC(=O)[C@@H]([C@H](C6=CC=CC=C6)NC(=O)OC(C)(C)C)O)C)O)C)[2H])[2H] |

SMILES canonique |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Docetaxel-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its deuterated analogue, Docetaxel-d5, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in biological matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual representations of its mechanism of action and analytical workflows.

Physical and Chemical Properties

The physical and chemical characteristics of this compound are fundamental to its application in research and development. The following tables summarize the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C43H48D5NO14 | MyBioSource[1] |

| Molecular Weight | 812.91 g/mol | MyBioSource[1] |

| Appearance | Off-White to Pale Yellow Solid | MyBioSource[1] |

| Melting Point | >155 °C (decomposes) | MyBioSource[1] |

| Purity | >95% (HPLC) | LGC Standards[2] |

| Storage Temperature | -20°C | LGC Standards[2] |

| Solubility | Solvent | Source |

| Soluble | Chloroform | MyBioSource[1] |

| Soluble | Dichloromethane | MyBioSource[1] |

| Soluble | DMSO | MyBioSource[1] |

| Soluble | Ethyl Acetate | MyBioSource[1] |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound. The following protocols are based on established analytical techniques for Docetaxel and can be adapted for its deuterated form.

Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a stability-indicating HPLC method for the quantification and purity assessment of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound reference standard

Procedure:

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need optimization.

-

Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration within the calibration range.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 25 °C

-

Detection Wavelength: 230 nm

-

-

Analysis: Inject the standard and sample solutions into the HPLC system.

-

Quantification: Calculate the purity of the sample by comparing the peak area of the analyte to that of the reference standard.

Melting Point Determination

The melting point is a key indicator of purity.

Instrumentation:

-

Melting point apparatus

Procedure:

-

Sample Preparation: Finely powder the this compound sample.

-

Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in the melting point apparatus. Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Observation: Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point. For this compound, decomposition is observed at temperatures above 155 °C[1].

Solubility Assessment

This protocol determines the solubility of this compound in various solvents.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., chloroform, DMSO) in a vial.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove a known volume of the supernatant and dilute it with a suitable solvent. Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC-UV.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Mechanism of Action and Signaling Pathway

Docetaxel exerts its cytotoxic effects by disrupting the normal function of microtubules, which are essential for cell division. It binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis.

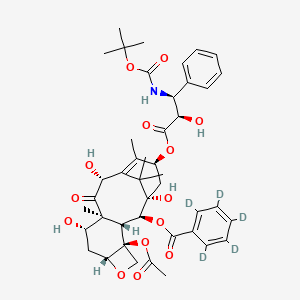

Caption: this compound mechanism of action leading to apoptosis.

Experimental Workflow: Solid-State Characterization

A thorough solid-state characterization is essential to understand the physical properties of an active pharmaceutical ingredient like this compound. This workflow outlines a typical sequence of analyses.

Caption: Workflow for solid-state characterization of this compound.

References

The Gold Standard in Bioanalysis: A Technical Guide to Docetaxel-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly in the development and clinical monitoring of chemotherapeutic agents like Docetaxel, achieving the highest degree of accuracy and precision is paramount. This technical guide provides an in-depth exploration of the mechanism and application of Docetaxel-d5 as a stable isotope-labeled internal standard (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of a deuterated internal standard is widely recognized as the "gold standard" for mitigating analytical variability and ensuring data integrity.[1][2]

The Core Principle: Isotopic Dilution and Co-elution

The fundamental advantage of using this compound as an internal standard lies in the principle of isotopic dilution. This compound is a synthetic version of the Docetaxel molecule where five hydrogen atoms have been replaced by their heavier isotope, deuterium. This subtle increase in mass allows the mass spectrometer to differentiate between the analyte (Docetaxel) and the internal standard (this compound).[3] Crucially, the physicochemical properties of Docetaxel and its deuterated analog are nearly identical.[4] This ensures they behave in a virtually indistinguishable manner throughout the entire analytical workflow, including extraction, chromatography, and ionization.[2][4]

By adding a known concentration of this compound to each sample at the earliest stage of preparation, it experiences the same procedural losses and matrix effects as the endogenous Docetaxel. The final quantification is based on the ratio of the analyte's response to the internal standard's response, effectively normalizing for variations that can occur during sample processing and analysis.[3] This co-elution and parallel behavior provide a robust correction for a multitude of potential errors, leading to highly reliable and reproducible results.[4]

Mechanism of Action of Docetaxel

Docetaxel is a potent anti-mitotic agent belonging to the taxane family of drugs.[5] Its primary mechanism of action involves the disruption of the normal function of microtubules within the cell.[5][6]

-

Microtubule Stabilization: Docetaxel binds to the β-tubulin subunit of microtubules, which are essential components of the cell's cytoskeleton.[6] This binding promotes the assembly of tubulin into microtubules and stabilizes them by preventing their depolymerization.[7][8]

-

Cell Cycle Arrest: The resulting hyper-stabilized and non-functional microtubules disrupt the dynamic process of mitotic spindle formation, which is crucial for the separation of chromosomes during cell division.[5] This leads to an arrest of the cell cycle in the G2/M phase.[8][9]

-

Induction of Apoptosis: The prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[8][9] Docetaxel has been shown to induce apoptosis through various signaling pathways, including the phosphorylation of the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[5][9]

The following diagram illustrates a simplified overview of the Docetaxel-induced apoptosis signaling pathway.

References

- 1. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of total and unbound docetaxel in plasma by ultrafiltration and UPLC-MS/MS: application to pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer effect of docetaxel induces apoptosis of prostate cancer via the cofilin-1 and paxillin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Docetaxel induces p53-dependent apoptosis and synergizes with farnesyl transferase inhibitor r115777 in human epithelial cancer cells [imrpress.com]

- 9. aacrjournals.org [aacrjournals.org]

Certificate of Analysis for Docetaxel-d5: A Technical Guide for Researchers

Introduction

Docetaxel-d5, a stable isotope-labeled internal standard (SIL-IS) for Docetaxel, is a critical component in bioanalytical studies supporting pharmacokinetic, toxicokinetic, and bioavailability/bioequivalence assessments.[1] Its use in conjunction with mass spectrometry (MS) detection is a regulatory expectation and a scientific best practice to ensure the accuracy and precision of quantitative data by compensating for variability during sample processing and analysis.[1][2] This technical guide provides an in-depth overview of the essential components of a Certificate of Analysis (CoA) for this compound, outlining the key quality attributes, analytical methodologies, and acceptance criteria necessary for its use in regulated research environments.

Core Quality Attributes and Data Presentation

A comprehensive CoA for this compound should provide clear and concise information on its identity, purity, isotopic enrichment, and concentration. The following tables summarize the critical tests and typical acceptance criteria.

Table 1: Identification and Characterization

| Test | Method | Specification |

| Appearance | Visual Inspection | White to off-white solid |

| Identity | ¹H NMR, ¹³C NMR, Mass Spectrometry | Conforms to the structure of this compound |

| Solubility | Visual Inspection | Soluble in Methanol, Acetonitrile, DMSO |

Table 2: Purity and Impurity Profile

| Test | Method | Specification |

| Chemical Purity (by HPLC) | RP-HPLC with UV detection | ≥ 98.0% |

| Related Substances | RP-HPLC with UV detection | Individual impurity ≤ 0.5%, Total impurities ≤ 2.0% |

| Residual Solvents | GC-HS | Meets ICH Q3C limits |

| Water Content | Karl Fischer Titration | ≤ 1.0% |

Table 3: Isotopic Purity and Assay

| Test | Method | Specification |

| Isotopic Purity (d0 content) | LC-MS/MS | ≤ 0.5% |

| Isotopic Enrichment | LC-MS/MS | ≥ 99% (for d5) |

| Assay (Concentration) | qNMR or Mass Balance | 98.0% - 102.0% (of stated concentration) |

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand how the quality attributes were assessed. The following sections describe typical experimental protocols for the key tests cited in a this compound CoA.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

The determination of chemical purity and the quantification of related substances are typically performed using a validated stability-indicating Reverse-Phase HPLC (RP-HPLC) method.[3]

-

Chromatographic Conditions:

-

Sample Preparation:

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is essential for confirming the molecular weight of this compound and determining its isotopic enrichment.

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system (LC-MS/MS) is commonly used.[2]

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis:

-

Identity: The mass spectrum should show a predominant peak corresponding to the molecular weight of this compound.

-

Isotopic Purity: The relative intensity of the peak corresponding to the unlabeled Docetaxel (d0) is measured to determine the isotopic purity.[6]

-

Isotopic Enrichment: The distribution of the different deuterated species is analyzed to confirm the high enrichment of the d5 isotopologue.[7]

-

Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are performed on Docetaxel. This involves subjecting the compound to various stress conditions to generate potential degradation products.

-

Stress Conditions:

Visualizations: Workflows and Logical Relationships

Diagrams are provided to illustrate key processes and relationships relevant to the analysis and use of this compound.

Caption: Workflow for HPLC Purity Analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. brjac.com.br [brjac.com.br]

- 5. jidps.com [jidps.com]

- 6. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Commercial Suppliers and Availability of Docetaxel-d5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of Docetaxel-d5, a deuterated analog of the widely used chemotherapeutic agent, Docetaxel. This guide is intended for researchers, scientists, and professionals in drug development who require a stable, labeled internal standard for quantitative analysis or a tracer for metabolic studies.

This compound serves as an invaluable tool in pharmacokinetic and pharmacodynamic studies, enabling precise quantification in complex biological matrices through techniques such as mass spectrometry. Its commercial availability is crucial for ensuring the accuracy and reproducibility of such research.

Commercial Availability of this compound

A number of specialized chemical suppliers offer this compound for research purposes. The table below summarizes the available information on suppliers, catalog numbers, and typical pack sizes. Pricing is often available upon request from the supplier.

| Supplier | Catalog Number | Purity | Available Quantities | Additional Information |

| LGC Standards | TRC-D198250 | Not specified | 0.5 mg, 5 mg | A certificate of analysis is available.[1] |

| MyBioSource | MBS6082301 | Not specified | 0.5 mg, 5x0.5 mg | For research use only.[2] |

| Clearsynth | Not specified | High quality | Available on request (custom synthesis) | Used as an analytical standard for HPLC.[3] |

| MedChemExpress | HY-B0011S | Not specified | In-stock (specific quantities not listed) | Deuterium-labeled Docetaxel.[4] |

| Pharmaffiliates | PA STI 035970 | Not specified | Not specified | Stable isotope, provided with a sample COA and MSDS.[5] |

| Fisher Scientific | 17832510 | Not specified | 5 mg | Requires account to purchase.[6] |

Mechanism of Action of Docetaxel

Docetaxel is a member of the taxane family of chemotherapeutic agents. Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[1][7]

Specifically, Docetaxel promotes the assembly of tubulin into stable microtubules and simultaneously inhibits their depolymerization.[1][7] This stabilization of microtubules disrupts the normal dynamic instability required for the mitotic spindle to function correctly during cell division. The cell cycle is consequently arrested in the G2/M phase, ultimately leading to apoptotic cell death.[1]

Docetaxel's mechanism of action, leading to mitotic arrest and apoptosis.

Experimental Protocols

This compound is primarily used as an internal standard in analytical methods to quantify Docetaxel in biological samples. Below are representative experimental protocols for HPLC and LC-MS/MS.

High-Performance Liquid Chromatography (HPLC) for Docetaxel Quantification

This protocol is adapted from a method for the determination of Docetaxel in pharmaceutical dosage forms and can be modified for use with biological matrices.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[8]

-

Mobile Phase: A mixture of acetonitrile and 0.01% acetic acid in water, run in a gradient mode.[8]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at 230 nm.[8]

-

Internal Standard: this compound.

-

Sample Preparation:

-

Spike the biological sample (e.g., plasma, tissue homogenate) with a known concentration of this compound.

-

Perform a liquid-liquid extraction with a suitable organic solvent (e.g., diethyl ether) or a solid-phase extraction (SPE).

-

Evaporate the organic layer to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the HPLC system.

-

-

Quantification: The concentration of Docetaxel is determined by comparing the peak area ratio of Docetaxel to this compound against a calibration curve prepared with known concentrations of Docetaxel and a constant concentration of the internal standard.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Docetaxel Quantification

This protocol provides a highly sensitive and specific method for quantifying Docetaxel in human plasma.

-

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

-

Column: A reversed-phase column (e.g., C18, 50 x 2.1 mm, 2.6 µm).

-

Mobile Phase: An isocratic or gradient mixture of methanol or acetonitrile and water containing a small amount of an acid (e.g., 0.1% formic acid).[5]

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Ionization: Electrospray ionization (ESI) in positive mode.[5]

-

Internal Standard: this compound. Paclitaxel can also be used as an internal standard for docetaxel and vice-versa.[5]

-

Sample Preparation:

-

Add a known amount of this compound to the plasma sample.

-

Perform protein precipitation with a solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

The supernatant can be directly injected or further purified by SPE.

-

-

Mass Spectrometric Detection: Monitor the specific precursor-to-product ion transitions for Docetaxel and this compound.

-

Quantification: Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard versus the concentration of the analyte.

References

- 1. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. mdpi.com [mdpi.com]

- 5. Sensitive liquid chromatography-mass spectrometry assay for quantitation of docetaxel and paclitaxel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN103145654A - Docetaxel semi-synthesis method - Google Patents [patents.google.com]

- 7. Targeting Microtubules by Natural Agents for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rjptonline.org [rjptonline.org]

Docetaxel-d5: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth look at the core physicochemical properties, analytical methodologies, and mechanisms of action of Docetaxel-d5. This deuterated analog of the potent anti-neoplastic agent Docetaxel serves as a critical tool in pharmacokinetic and metabolic studies, enabling precise quantification and differentiation from its non-labeled counterpart.

Core Physicochemical and Pharmacokinetic Data

A comprehensive understanding of the fundamental properties of this compound is essential for its effective application in research. The following table summarizes key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₄₃H₄₈D₅NO₁₄ |

| Molecular Weight | 812.91 g/mol |

| Protein Binding | >98% |

| Metabolism | Primarily hepatic, via the CYP3A4 isoenzyme. |

| Elimination Half-Life | Approximately 11 hours |

| Excretion | Primarily through bile duct |

Analytical Methodology: Quantification by LC-MS/MS

The accurate quantification of this compound in various matrices is paramount for pharmacokinetic and drug metabolism studies. A sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this purpose. While specific parameters may vary based on the matrix and instrumentation, the following provides a detailed, representative protocol.

Objective:

To develop and validate a method for the quantification of Docetaxel in a given matrix (e.g., human plasma, polymeric nanoparticles) using this compound as an internal standard.[1][2][3][4]

Materials and Reagents:

-

Docetaxel standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Control matrix (e.g., blank human plasma)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile or methanol.[1]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Docetaxel: The specific precursor to product ion transition would be optimized for the instrument in use.

-

This compound: The precursor ion will be shifted by +5 m/z compared to Docetaxel, and a specific product ion would be monitored.

-

-

Source Parameters: Parameters such as ion spray voltage, temperature, and gas flows should be optimized for maximum signal intensity.

Sample Preparation (Example for Plasma):

-

Thaw plasma samples at room temperature.

-

To 100 µL of plasma, add the internal standard solution (this compound).

-

Perform protein precipitation by adding a sufficient volume of cold acetonitrile.

-

Vortex mix and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Method Validation:

The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effect.[1]

Mechanism of Action: Microtubule Stabilization and Apoptosis Induction

Docetaxel's primary mechanism of action, shared by its deuterated analog, is the disruption of microtubule dynamics.[5][6][7] This leads to cell cycle arrest and ultimately, apoptotic cell death.[5][8]

Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization.[5][9] This action disrupts the normal dynamic instability of microtubules, which is crucial for mitotic spindle formation and chromosome segregation during cell division.[6][10] The cell is consequently arrested in the G2/M phase of the cell cycle.[5][8]

Prolonged mitotic arrest triggers a cascade of signaling events that culminate in apoptosis, or programmed cell death. The apoptotic pathways induced by Docetaxel are complex and can be cell-type dependent, but often involve the activation of caspases and the modulation of Bcl-2 family proteins.[11][12]

The diagram above illustrates the simplified signaling cascade initiated by Docetaxel. The stabilization of microtubules leads to cell cycle arrest, which in turn activates both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways, converging on the activation of executioner caspases.

References

- 1. harvest.usask.ca [harvest.usask.ca]

- 2. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of docetaxel in dried blood spots by LC-MS/MS: Method development, validation and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tubulin-Targeting Chemotherapy Impairs Androgen Receptor Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. Docetaxel induces Bcl-2- and pro-apoptotic caspase-independent death of human prostate cancer DU145 cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Initial Assessment of Docetaxel-d5 Stability and Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential stability and solubility characteristics of Docetaxel-d5, a deuterated analog of the potent anti-cancer agent Docetaxel. Given that this compound is primarily utilized as an internal standard in quantitative analyses, its stability and solubility profiles are critical for ensuring accurate and reproducible experimental outcomes. The data and protocols presented herein are largely based on studies of Docetaxel, as the isotopic labeling in this compound is not expected to significantly alter its fundamental physicochemical properties.

Solubility Profile

Docetaxel is characterized by its lipophilic nature and poor aqueous solubility.[1][2] To overcome this challenge, various organic solvents and formulation strategies are employed. This compound is expected to exhibit a similar solubility pattern.

Qualitative Solubility

Docetaxel is described as a white or almost white, crystalline powder that is freely soluble in acetone, soluble in methanol, and practically insoluble in water.[3]

Quantitative Solubility Data

The following table summarizes the solubility of Docetaxel in various solvents. This data serves as a strong proxy for the expected solubility of this compound.

| Solvent/System | Approximate Solubility | Reference |

| Ethanol | ~1.5 mg/mL | [4] |

| Dimethyl Sulfoxide (DMSO) | ~5 mg/mL | [4] |

| Dimethylformamide (DMF) | ~5 mg/mL | [4] |

| 1:10 DMSO:PBS (pH 7.2) | ~0.1 mg/mL | [4] |

| Water | ~0.0019 mg/mL | [2] |

| Glycofurol | ~200 mg/mL | [5] |

| Acetone | Freely Soluble | [3] |

| Methanol | Soluble | [3] |

Note: For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice.[4] Aqueous solutions are not recommended for storage for more than one day.[4]

Stability Profile

The stability of Docetaxel, and by extension this compound, is influenced by storage temperature, formulation, and the container material.

Solid-State Stability

As a crystalline solid, Docetaxel hydrate is stable for at least 4 years when stored at -20°C.[4] It should be preserved in well-closed, light-resistant containers and can be stored at room temperature or between 2°C and 8°C.[3]

Solution Stability

The stability of Docetaxel in solution is critical for its preparation and administration.

| Formulation/Solution | Storage Conditions | Stability Duration | Reference |

| Reconstituted Premix Solution | Refrigerated or Room Temperature | Minimum of 4 weeks | [6] |

| Final Dilution (0.9% NaCl or 5% Dextrose) | 2°C to 25°C | 6 hours | [7] |

| Final Dilution in non-PVC bags | 2°C to 8°C | Up to 48 hours | [7] |

| One-Vial Infusion Solution (Refrigerated) | 5°C | Up to 7 days | [1] |

| 0.3-0.7 mg/mL in Polyolefin bags (0.9% NaCl or 5% Glucose) | 2°C–8°C or 25°C | 56 days | [8] |

| 10 mg/mL in ethanol/polysorbate 80 diluent in vials | 23°C or 4°C | 21 days | [9] |

| 0.4 mg/mL and 0.8 mg/mL in 0.9% NaCl in PABs | 23°C | 35 days | [9] |

Note: Precipitation can be a risk with Docetaxel preparations, and infusions should be carefully inspected before and during use.[6][10]

Experimental Protocols

Accurate assessment of stability and solubility requires robust analytical methods. The following sections detail generalized protocols based on established methodologies for Docetaxel.

Solubility Determination (Phase Solubility Studies)

This method, based on the Higuchi and Connors method, is used to determine the aqueous solubility of a compound and its complexation with other agents.[2]

Workflow for Phase Solubility Study

Caption: Workflow for a phase solubility study.

Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate and quantify the active pharmaceutical ingredient from its degradation products.

Typical HPLC Method Parameters for Docetaxel Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Sunfire C18 (250 x 4.6 mm, 5µm) | Hichrom RPB | LiCrosphore® 100 C8 (150 x 4.6 mm, 5µm) |

| Mobile Phase | Acetonitrile: 0.01% Acetic acid (gradient) | Water and Acetonitrile (gradient) | Acetonitrile: 20mM Phosphate buffer, pH 3.5 (45:55, v/v) |

| Flow Rate | Not Specified | 1.0 mL/min | 1.0 mL/min |

| Detection | 230 nm | 230 nm | 230 nm |

| Reference | [11][12] | [11] | [11] |

Forced Degradation Studies

To establish the stability-indicating nature of an analytical method, forced degradation studies are performed by subjecting the drug substance to various stress conditions.[11][12]

Caption: Simplified signaling pathway of Docetaxel.

Conclusion

This technical guide provides a foundational understanding of the stability and solubility of this compound, primarily by leveraging the extensive data available for Docetaxel. The provided tables offer a quick reference for solubility and stability under various conditions, while the experimental protocols and diagrams outline the necessary steps for a thorough initial assessment. For researchers, scientists, and drug development professionals, this information is crucial for the reliable use of this compound in analytical methodologies and for the development of new formulations. It is always recommended to perform specific stability and solubility studies for the particular formulation and intended application of this compound.

References

- 1. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arasto.com [arasto.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. WO2009002425A2 - Solubilized formulation of docetaxel without tween 80 - Google Patents [patents.google.com]

- 6. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. products.sanofi.us [products.sanofi.us]

- 8. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 9. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 10. sps.nhs.uk [sps.nhs.uk]

- 11. benchchem.com [benchchem.com]

- 12. rjptonline.org [rjptonline.org]

Methodological & Application

Application Note: LC-MS/MS Method for the Quantification of Docetaxel in Human Plasma Using Docetaxel-d5 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Docetaxel is a highly potent, semi-synthetic antineoplastic agent belonging to the taxoid family of drugs. It is widely used in the treatment of various solid tumors, including breast, prostate, and non-small-cell lung cancers. Docetaxel's mechanism of action involves promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization, which leads to the disruption of the cell cycle and ultimately, cell death. Due to significant interindividual pharmacokinetic variability, which can impact both efficacy and toxicity, therapeutic drug monitoring (TDM) of docetaxel is crucial for dose optimization.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high selectivity, sensitivity, and specificity. The use of a stable isotope-labeled internal standard (SIL-IS), such as Docetaxel-d5, is essential for the most accurate and precise quantification. A SIL-IS has nearly identical physicochemical properties to the analyte, ensuring that it effectively compensates for variations in sample preparation, matrix effects, and instrument response. This application note provides a detailed protocol for a rapid, sensitive, and robust LC-MS/MS method for the determination of docetaxel in human plasma using this compound as the internal standard.

Experimental Protocols

Materials and Reagents

-

Docetaxel analytical standard (≥99% purity)

-

This compound internal standard (≥98% purity, deuteration on the benzoate ring)

-

LC-MS grade acetonitrile, methanol, and water

-

HPLC grade methyl tert-butyl ether (MTBE)

-

Reagent grade formic acid (≥98%)

-

Control human plasma (K2EDTA)

-

All other chemicals and solvents should be of analytical or higher grade.

Preparation of Stock and Working Solutions

-

Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of docetaxel in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Docetaxel Working Solutions: Prepare a series of working solutions by serially diluting the docetaxel stock solution with a 50:50 (v/v) mixture of acetonitrile and water to prepare calibration standards and quality control (QC) samples.

-

IS Working Solution (50 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 50 ng/mL.

Store all stock and working solutions at 2–8°C when not in use.

Sample Preparation (Liquid-Liquid Extraction)

-

Label polypropylene microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.

-

Pipette 100 µL of control human plasma into the appropriate tubes.

-

Spike 10 µL of the appropriate docetaxel working solution into the calibration and QC tubes. For blank and unknown samples, add 10 µL of 50:50 acetonitrile/water.

-

Add 25 µL of the IS working solution (50 ng/mL) to all tubes except the blank. Add 25 µL of acetonitrile to the blank tube.

-

Vortex all tubes for 30 seconds.

-

Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.

-

Cap and vortex vigorously for 5 minutes to ensure thorough extraction.

-

Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the upper organic layer (~900 µL) to a new set of labeled tubes.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 150 µL of the mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

-

Vortex for 1 minute and transfer the solution to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumental Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in positive ion mode.

Table 1: Liquid Chromatography Parameters | Parameter | Condition | | :--- | :--- | | HPLC System | UPLC or HPLC system capable of binary gradient elution | | Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Flow Rate | 0.4 mL/min | | Injection Volume | 5 µL | | Column Temperature | 40°C | | Gradient Program | Time (min) | %B | | | 0.0 | 40 | | | 0.5 | 40 | | | 1.5 | 95 | | | 2.5 | 95 | | | 2.6 | 40 | | | 3.5 | 40 |

Table 2: Mass Spectrometry Parameters

| Parameter | Docetaxel | This compound (Internal Standard) |

|---|---|---|

| Ionization Mode | Positive ESI | Positive ESI |

| Precursor Ion (m/z) | 830.3 [M+Na]⁺ | 835.3 [M+5+Na]⁺ |

| Product Ion (m/z) | 548.8 | 553.8 |

| Dwell Time | 100 ms | 100 ms |

| Collision Energy (CE) | Optimized for instrument (typically 20-35 eV) | Optimized for instrument (typically 20-35 eV) |

| Declustering Potential (DP) | Optimized for instrument | Optimized for instrument |

Note: The mass transitions for this compound are derived from its structure, where the five deuterium atoms are located on the benzoate ring, which is retained in the monitored fragment. The sodium adduct is often preferred for docetaxel for its superior sensitivity and stability.

Method Validation and Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation).

Workflow Diagram

Caption: Workflow for docetaxel analysis in plasma.

Quantitative Data Summary

Table 3: Representative Calibration Curve Data A calibration curve was constructed by plotting the peak area ratio of docetaxel to this compound against the nominal concentration. A linear regression with a 1/x² weighting factor is typically used.

| Nominal Conc. (ng/mL) | Calculated Conc. (Mean, n=3) | Accuracy (%) |

| 1.0 (LLOQ) | 0.98 | 98.0 |

| 2.5 | 2.55 | 102.0 |

| 10.0 | 9.75 | 97.5 |

| 50.0 | 51.5 | 103.0 |

| 200.0 | 198.2 | 99.1 |

| 800.0 | 805.6 | 100.7 |

| 1000.0 (ULOQ) | 995.0 | 99.5 |

| Linear Range: 1.0 - 1000.0 ng/mL, Correlation Coefficient (r²) > 0.99 |

Table 4: Representative Intra- and Inter-Day Precision and Accuracy Data was obtained by analyzing QC samples at four concentration levels on three separate days.

| QC Level | Nominal Conc. (ng/mL) | Intra-Day (n=5) | Inter-Day (n=15) |

| Precision (%CV) | Accuracy (%) | ||

| LLOQ | 1.0 | 6.5 | 104.2 |

| Low (LQC) | 3.0 | 5.1 | 97.8 |

| Medium (MQC) | 150.0 | 3.8 | 101.5 |

| High (HQC) | 750.0 | 4.2 | 99.3 |

| Acceptance criteria are typically ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision. |

Conclusion

This application note outlines a highly selective and sensitive LC-MS/MS method for the quantification of docetaxel in human plasma. The protocol employs a straightforward liquid-liquid extraction for sample cleanup and utilizes a stable isotope-

Application Note: Quantification of Docetaxel in Human Plasma by UPLC-MS/MS using Docetaxel-d5 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive method for the quantification of docetaxel in human plasma using an Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system. The method employs a stable isotope-labeled internal standard, Docetaxel-d5, to ensure high accuracy and precision. A simple protein precipitation method is utilized for sample preparation, making it suitable for high-throughput analysis in clinical and pharmacological studies. The described method is linear over a clinically relevant concentration range and has been developed for researchers, scientists, and drug development professionals.

Introduction

Docetaxel is a potent antineoplastic agent belonging to the taxane class of drugs, widely used in the treatment of various cancers. Therapeutic drug monitoring of docetaxel is crucial to optimize treatment efficacy and minimize toxicity due to its narrow therapeutic index and significant pharmacokinetic variability among patients. This protocol provides a detailed procedure for the accurate quantification of docetaxel in human plasma using UPLC-MS/MS, a technique renowned for its high sensitivity and selectivity. The use of a deuterated internal standard, this compound, which co-elutes with the analyte and has similar ionization and fragmentation properties, corrects for matrix effects and variations in sample processing, thereby enhancing the reliability of the results.

Experimental

Materials and Reagents

-

Docetaxel and this compound reference standards

-

HPLC-grade acetonitrile and methanol

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (drug-free)

Equipment

-

UPLC system (e.g., Waters ACQUITY UPLC or equivalent)

-

Tandem mass spectrometer (e.g., Sciex QTRAP or equivalent)

-

Analytical column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent)[1]

-

Microcentrifuge

-

Vortex mixer

-

Calibrated pipettes

Preparation of Stock and Working Solutions

Stock Solutions (1 mg/mL): Prepare individual stock solutions of docetaxel and this compound in methanol.

Working Standard Solutions: Prepare serial dilutions of the docetaxel stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards.

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

Sample Preparation: Protein Precipitation

-

Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.

-

Pipette 100 µL of human plasma into the appropriately labeled tubes.

-

For calibration and QC samples, spike with the corresponding docetaxel working standard solutions.

-

Add 200 µL of the internal standard working solution (this compound in acetonitrile) to all tubes except the blank. To the blank, add 200 µL of acetonitrile.

-

Vortex each tube for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

UPLC Conditions:

| Parameter | Value |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | As described in the table below |

Gradient Elution Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 70 | 30 |

| 2.0 | 10 | 90 |

| 2.5 | 10 | 90 |

| 2.6 | 70 | 30 |

| 4.0 | 70 | 30 |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temp. | 450°C |

| Gas Flow | Instrument dependent, optimize for signal |

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Docetaxel | 808.3 | 527.1[1] | 150 | Optimize for instrument |

| This compound | 813.3 | 527.1 | 150 | Optimize for instrument |

Note: The precursor ion for this compound is +5 Da compared to docetaxel. The product ion may be the same if the deuterium labels are not on the fragmented portion of the molecule.

Data Analysis

Quantification is performed by constructing a calibration curve using the peak area ratio of docetaxel to the internal standard (this compound) versus the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation Summary

The following table summarizes typical validation parameters for a docetaxel quantification assay in human plasma.

| Parameter | Typical Range/Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra- and Inter-day Precision (%CV) | < 15% |

| Intra- and Inter-day Accuracy (%Bias) | Within ±15% |

| Recovery | > 85% |

| Matrix Effect | Minimal and compensated by the internal standard |

Experimental Workflow Diagram

Caption: Experimental workflow for Docetaxel quantification.

Signaling Pathway/Logical Relationship Diagram

This method does not involve a signaling pathway. The logical relationship is a linear analytical process as depicted in the experimental workflow diagram above.

Conclusion

The UPLC-MS/MS method described provides a reliable, sensitive, and high-throughput approach for the quantification of docetaxel in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the accuracy and precision of the results. This protocol is well-suited for pharmacokinetic studies and therapeutic drug monitoring of docetaxel in a research setting.

References

Application of Docetaxel-d5 in Preclinical DMPK Studies

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Docetaxel is a potent, semi-synthetic taxane analogue that is a cornerstone in the treatment of various cancers, including breast, non-small cell lung, and prostate cancer.[1] Its mechanism of action involves the disruption of the microtubular network in cells, which is crucial for mitotic and interphase cellular functions.[1] Docetaxel promotes the assembly of tubulin into stable microtubules and inhibits their depolymerization, leading to a significant decrease in free tubulin.[1] This action results in the inhibition of mitotic cell division, ultimately triggering apoptotic cell death in rapidly proliferating cancer cells.[1][2]

Preclinical Drug Metabolism and Pharmacokinetic (DMPK) studies are critical for evaluating the absorption, distribution, metabolism, and excretion of new chemical entities. In the context of docetaxel, understanding its pharmacokinetic profile is essential for optimizing dosing regimens and minimizing toxicity. The use of a stable isotope-labeled internal standard is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS), providing high accuracy and precision.

Docetaxel-d5, a deuterated form of docetaxel, serves as an ideal internal standard for these studies. Its physicochemical properties are nearly identical to those of docetaxel, ensuring similar behavior during sample extraction and chromatographic separation. However, its increased mass allows for distinct detection by the mass spectrometer, enabling precise quantification of docetaxel in complex biological matrices such as plasma and tissue homogenates.

This document provides detailed protocols for a preclinical pharmacokinetic study of docetaxel in rats using this compound as an internal standard, along with methods for sample analysis by LC-MS/MS.

Experimental Protocols

Protocol 1: Preclinical Pharmacokinetic Study of Docetaxel in Rats

1. Objective: To determine the pharmacokinetic profile of docetaxel in Sprague Dawley rats following intravenous administration.

2. Materials:

-

Docetaxel

-

This compound (Internal Standard)

-

Vehicle for injection (e.g., Polysorbate 80 and 13% ethanol in water for injection)

-

Male Sprague Dawley rats (250-300 g)

-

Cannulated catheters for jugular vein

-

Syringes and needles

-

EDTA-coated collection tubes

-

Centrifuge

-

Freezer (-80°C)

3. Animal Dosing and Sample Collection:

-

Acclimatize rats for at least 7 days prior to the study.

-

Fast animals overnight before dosing, with free access to water.

-

Prepare the docetaxel dosing solution in the appropriate vehicle.

-

Administer docetaxel intravenously via the tail vein at a dose of 10 mg/kg.

-

Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.

-

Collect blood into EDTA-coated tubes.

-

Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

-

Transfer the plasma to clean tubes and store at -80°C until analysis.

Protocol 2: LC-MS/MS Bioanalytical Method for Docetaxel Quantification

1. Objective: To quantify the concentration of docetaxel in rat plasma using a validated LC-MS/MS method with this compound as the internal standard.

2. Materials and Instrumentation:

-

Rat plasma samples

-

Docetaxel reference standard

-

This compound internal standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer

-

C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)

3. Preparation of Solutions:

-

Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve docetaxel in methanol.

-

Docetaxel Working Standards: Prepare a series of working standards by serially diluting the stock solution with 50:50 acetonitrile:water to create calibration standards ranging from 1 to 1000 ng/mL.

-

This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 acetonitrile:water.

4. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of each plasma sample, calibration standard, and quality control sample, add 10 µL of the this compound working solution (100 ng/mL).

-

Vortex briefly.

-

Add 150 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

5. LC-MS/MS Conditions:

| Parameter | Condition |

| HPLC System | |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Docetaxel: 808.4 -> 527.3; this compound: 813.4 -> 527.3 |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for specific instrument |

| Declustering Potential | Optimized for specific instrument |

6. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of docetaxel to this compound against the nominal concentration of the calibration standards.

-

Use a weighted (1/x²) linear regression to fit the calibration curve.

-

Determine the concentration of docetaxel in the plasma samples from the calibration curve.

-

Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using non-compartmental analysis with appropriate software.

Data Presentation

Table 1: Pharmacokinetic Parameters of Docetaxel in Rats (10 mg/kg, IV)

| Parameter | Unit | Value (Mean ± SD) |

| Cmax | ng/mL | 2500 ± 450 |

| Tmax | h | 0.083 (5 min) |

| AUC(0-t) | ngh/mL | 1200 ± 210 |

| AUC(0-inf) | ngh/mL | 1250 ± 225 |

| t1/2 | h | 2.5 ± 0.6 |

| CL | L/h/kg | 8.0 ± 1.5 |

| Vd | L/kg | 25 ± 5.0 |

Note: The data presented in this table are representative values from preclinical studies and may vary depending on the specific experimental conditions.

Visualizations

References

- 1. Docetaxel (Taxotere): a review of preclinical and clinical experience. Part I: Preclinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

Preparation of Stock and Working Solutions of Docetaxel-d5: An Application Note for Researchers

Audience: This document is intended for researchers, scientists, and drug development professionals who require standardized protocols for the preparation of Docetaxel-d5 solutions for in vitro and in vivo research applications.

Introduction

Docetaxel is a potent anti-mitotic agent belonging to the taxane family of chemotherapeutic drugs. It functions by stabilizing microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.[1] this compound is a deuterated form of Docetaxel, commonly used as an internal standard in pharmacokinetic studies and for quantitative analysis by mass spectrometry. Accurate and reproducible preparation of stock and working solutions of this compound is critical for obtaining reliable experimental results. This application note provides detailed protocols for the preparation of this compound solutions, along with data on its solubility and stability, and essential safety information for handling this cytotoxic compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the preparation of this compound solutions.

Table 1: Solubility of this compound in Common Organic Solvents

| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |

| Dimethyl Sulfoxide (DMSO) | 100 | 123.78 | Ultrasonic agitation may be required.[1] |

| Ethanol | 50 | 61.89 | Ultrasonic agitation may be required.[1] |

| Methanol | Soluble | Not specified | |

| Chloroform | Soluble | Not specified | |

| Dichloromethane | Soluble | Not specified | |

| Ethyl Acetate | Soluble | Not specified | |

| Water | Practically Insoluble | Not specified |

Table 2: Recommended Storage and Stability of this compound

| Form | Solvent | Concentration | Storage Temperature | Stability |

| Lyophilized Powder | N/A | N/A | -20°C | ≥ 4 years[2] |

| Stock Solution | DMSO | 1 - 10 mg/mL | -20°C | At least 21 days for a 10 mg/mL solution.[3][4] Long-term stability at -80°C is recommended for extended storage. |

| Working Solution | Aqueous Buffer/Cell Culture Medium | Nanomolar to Micromolar range | 2-8°C | Recommended to be prepared fresh for each experiment. Do not store for more than one day.[2] |

Experimental Protocols

Materials and Equipment

-

This compound, lyophilized powder

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethanol, 200 proof

-

Sterile, pyrogen-free water

-

Phosphate-buffered saline (PBS), pH 7.2

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Sterile microcentrifuge tubes

-

Sterile pipette tips

-

Vortex mixer

-

Calibrated pipettes

-

Class II Biological Safety Cabinet (BSC)

-

Personal Protective Equipment (PPE): two pairs of chemotherapy-tested gloves, disposable gown, safety glasses, and a fit-tested respirator (e.g., N95).[5]

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock solution.

-

Pre-weighing Preparation: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

-

Reconstitution: In a Class II BSC, carefully add the required volume of anhydrous DMSO to the vial of this compound to achieve a final concentration of 10 mg/mL. For example, to a 1 mg vial, add 100 µL of DMSO.

-

Dissolution: Cap the vial securely and vortex thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes may aid in dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 21 days) or at -80°C for long-term storage.

Protocol 2: Preparation of a 100 µM this compound Working Solution for Cell-Based Assays

This protocol describes the dilution of the primary stock solution to a working concentration suitable for treating cells in culture.

-

Thawing the Stock Solution: Thaw a single aliquot of the 10 mg/mL this compound stock solution at room temperature.

-

Intermediate Dilution (Optional but Recommended): To improve accuracy, perform an intermediate dilution. For example, dilute the 10 mg/mL stock solution 1:10 in DMSO to obtain a 1 mg/mL solution.

-

Final Dilution in Culture Medium: Further dilute the stock or intermediate solution in the desired cell culture medium to the final working concentration. For a 100 µM working solution, dilute the 10 mg/mL stock solution approximately 1:124 in the culture medium. It is crucial to add the this compound solution to the medium while vortexing to prevent precipitation.

-

Application to Cells: Immediately add the freshly prepared working solution to your cell cultures.

Mandatory Visualizations

Experimental Workflow for Solution Preparation

Caption: Workflow for the preparation of this compound stock and working solutions.

Signaling Pathway of Docetaxel's Mechanism of Action

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. cjhp-online.ca [cjhp-online.ca]

- 4. Stability of Docetaxel Solution after Dilution in Ethanol and Storage in Vials and after Dilution in Normal Saline and Storage in Bags | Canadian Journal of Hospital Pharmacy [cjhp-online.ca]

- 5. web.uri.edu [web.uri.edu]

Application Note and Protocol: Quantification of Docetaxel in Tissue Homogenates using Docetaxel-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docetaxel is a widely used anti-neoplastic agent effective against a variety of cancers.[1][2] Accurate quantification of Docetaxel concentrations in tissue is crucial for pharmacokinetic studies, understanding drug distribution, and assessing therapeutic efficacy. This application note provides a detailed protocol for the analysis of Docetaxel in tissue homogenates using a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, Docetaxel-d5, is central to this method, ensuring high accuracy and precision by correcting for variability during sample preparation and analysis.[3][4]

Principle

This method utilizes the principle of isotope dilution mass spectrometry. A known amount of this compound, a deuterated analog of Docetaxel, is added to the tissue homogenate samples as an internal standard (IS). Due to their near-identical physicochemical properties, Docetaxel and this compound exhibit similar behavior during extraction, chromatography, and ionization.[3] By measuring the ratio of the mass spectrometric signal of Docetaxel to that of this compound, accurate quantification of Docetaxel in the original tissue sample can be achieved, effectively compensating for any analyte loss during the analytical process.

Experimental Workflow

The overall experimental workflow for the quantification of Docetaxel in tissue homogenates is depicted below.

Caption: Experimental workflow for Docetaxel analysis in tissue.

Logical Relationship for Quantification

The core of this analytical method relies on the relationship between the analyte (Docetaxel) and the internal standard (this compound).

Caption: Logical relationship for quantification using an internal standard.

Detailed Protocols

1. Materials and Reagents

-

Docetaxel analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Diethyl ether or Methyl tert-butyl ether (for extraction)

-

Phosphate buffered saline (PBS) or normal saline

-

Tissue samples

2. Preparation of Stock and Working Solutions

-

Docetaxel Stock Solution (1 mg/mL): Accurately weigh and dissolve Docetaxel in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Docetaxel stock solution in 50:50 methanol:water to create calibration standards.

-

Internal Standard Working Solution (e.g., 50 ng/mL): Dilute the this compound stock solution in acetonitrile.

3. Sample Preparation

-

Tissue Homogenization:

-

Accurately weigh the frozen tissue sample.

-

Add a 2 to 4-fold volume of cold PBS or normal saline.[1]

-

Homogenize the tissue on ice using a mechanical homogenizer until a uniform consistency is achieved.

-

-

Sample Spiking and Extraction:

-

To a 200 µL aliquot of tissue homogenate, add 50 µL of the Internal Standard Working Solution (this compound).

-

Add 600 µL of cold acetonitrile to precipitate proteins.[3]

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Alternatively, a liquid-liquid extraction can be performed using 6 mL of diethyl ether or methyl tert-butyl ether.[1][5] Vortex and centrifuge to separate the layers, then transfer the organic layer.

-

-

Evaporation and Reconstitution:

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and centrifuge to pellet any insoluble material.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

4. LC-MS/MS Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

| Parameter | Typical Condition |

| UPLC System | Waters Acquity UPLC or equivalent |

| Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Docetaxel: m/z 808.4 → 527.3 (example, may vary) This compound: m/z 813.4 → 527.3 (example, may vary) |

Method Validation and Performance Characteristics

The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Docetaxel analysis. Data is compiled from published literature and serves as a guideline.

Table 1: Linearity and Sensitivity

| Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| Tissue Homogenates | 0.25 - 50 µg/mL | 0.25 µg/mL | [1] |

| Plasma | 1 - 500 | 1 | [6] |

| Plasma | 0.5 - 1000 | 0.5 | [5] |

| Plasma | 10 - 2500 | 10 | [7] |

*Note: The original study used µg/mL which corresponds to 250 - 50,000 ng/mL.

Table 2: Accuracy and Precision

| Matrix | Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Reference |

| Tissue Homogenates | LLOQ, Low, Mid, High | 86.5 - 110 | 2.14 - 13.4 | [1] |

| Plasma | LLOQ, Low, Mid, High | -4.6 to 4.2 | ≤ 7.0 | [6] |

| Plasma | LLOQ, Low, Mid, High | < 15% | < 15% | [5] |

| Plasma | LLOQ, Low, Mid, High | 90.1 - 96.3 | 0.6 - 5.7 | [8] |

Table 3: Recovery

| Matrix | Extraction Method | Recovery (%) | Reference |

| Tissue Homogenates | Liquid-Liquid Extraction | 73.5 - 85.3 | [9] |

| Plasma | Liquid-Liquid Extraction | ~94.6 | [9] |

| Plasma | Solid-Phase Extraction | 92 - 118 | [10] |

Conclusion

This application note provides a comprehensive and robust protocol for the quantification of Docetaxel in tissue homogenates using this compound as an internal standard. The use of a stable isotope-labeled internal standard coupled with LC-MS/MS analysis ensures high accuracy, precision, and sensitivity, making this method highly suitable for preclinical and clinical research in drug development. The provided protocols and performance data serve as a valuable resource for researchers and scientists in the field.

References

- 1. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analysis of docetaxel pharmacokinetics in humans with the inclusion of later sampling time-points afforded by the use of a sensitive tandem LCMS assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rapid analysis of docetaxel in human plasma by tandem mass spectrometry with on-line sample extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]

Quantifying Docetaxel and its Metabolites: An Application Note for Researchers using a Docetaxel-d5 Internal Standard

Introduction

Docetaxel is a potent anti-neoplastic agent from the taxane family, widely employed in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. The clinical efficacy and toxicity of docetaxel can exhibit significant inter-individual variability, which is, in part, attributed to differences in its metabolism. The primary route of docetaxel metabolism is oxidation by cytochrome P450 enzymes, predominantly CYP3A4 and CYP3A5, leading to the formation of several hydroxylated metabolites (M1, M2, M3, and M4).[1][2] Monitoring the levels of both the parent drug and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader context of drug development to ensure safety and efficacy.

This application note provides a detailed protocol for the simultaneous quantification of docetaxel and its major metabolites in human plasma using a stable isotope-labeled internal standard, docetaxel-d5. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it closely mimics the chromatographic behavior and ionization efficiency of the analyte, thereby correcting for matrix effects and variability in sample processing.[3] The described method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for the analysis of drugs and their metabolites in complex biological fluids.

Data Presentation

The following tables summarize the quantitative data for the analysis of docetaxel and its metabolites compiled from various validated LC-MS/MS methods. These values can serve as a benchmark for analytical performance.

Table 1: LC-MS/MS Method Validation Parameters for Docetaxel and its Metabolites.

| Parameter | Docetaxel | Metabolites (M1, M2, M3, M4) |

| Linearity Range | 0.5 - 1000 ng/mL[4] | 0.5 - 1000 ng/mL[4] |

| Correlation Coefficient (r²) | > 0.99[5] | Not explicitly stated, but method was validated |

| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] | 0.5 ng/mL[4] |

| Precision (%RSD) | < 15%[4] | < 15%[4] |

| Accuracy (%Recovery) | 85 - 115%[4] | 85 - 115%[4] |

Table 2: Multiple Reaction Monitoring (MRM) Transitions for Docetaxel and its Metabolites.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |

| Docetaxel | 808.4 | 527.3 | [M+H]⁺ Adduct. Other transitions reported include 830.3 -> 548.8 ([M+Na]⁺).[5][6] |

| This compound (Internal Standard) | 813.4 | 527.3 | Predicted [M+H]⁺ Adduct. The product ion is assumed to be the same as the unlabeled compound. This should be confirmed experimentally. |

| Metabolites (M1, M2, M3, M4) | 824.4 | To be determined | Predicted [M+H]⁺ Adduct ([M+O]+H)⁺. Product ions need to be determined by direct infusion of metabolite standards. |

Experimental Protocols

The following protocols are detailed methodologies for the key experiments involved in the quantification of docetaxel and its metabolites.

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for the extraction of docetaxel and its metabolites from human plasma.[4]

Materials:

-

Human plasma samples

-

This compound internal standard working solution (100 ng/mL in methanol)

-

Methyl tert-butyl ether (MTBE)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)

-

Microcentrifuge tubes (1.5 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Spike with 10 µL of the 100 ng/mL this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 1 mL of MTBE to the tube.

-

Vortex vigorously for 2 minutes to ensure thorough mixing and extraction.

-

Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean microcentrifuge tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the reconstitution solution.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Transfer the reconstituted sample to an HPLC vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS conditions that may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions:

-

Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient:

-

0-0.5 min: 30% B

-

0.5-2.5 min: 30-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-30% B

-

3.1-4.0 min: 30% B

-

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

Mass Spectrometry (MS) Conditions:

-

Instrument: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): See Table 2 for suggested transitions. Collision energies and other compound-specific parameters should be optimized by infusing standard solutions of each analyte and the internal standard.

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Mandatory Visualizations

The following diagrams illustrate the metabolic pathway of docetaxel and the experimental workflow for its quantification.

Caption: A flowchart of the sample preparation and analysis workflow.

Caption: A simplified diagram of the primary metabolic fate of docetaxel.

References

Application Notes and Protocols for the Use of Docetaxel in In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals